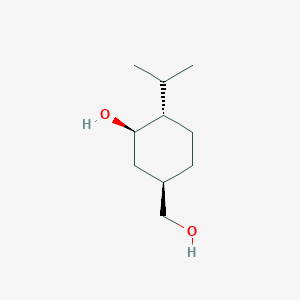
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) is a derivative of menthol, a well-known compound found in mint oils. It is characterized by the presence of a hydroxyl group at the 10th carbon position of the menthol structure. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) can be synthesized through several methods. One common approach involves the hydroxylation of menthol using oxidizing agents. For instance, the use of hydrogen peroxide in the presence of a catalyst can facilitate the addition of a hydroxyl group to the menthol molecule .
Industrial Production Methods: Industrial production of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) often involves the use of biocatalysts or chemical catalysts to achieve high yields and purity. The process typically includes steps such as extraction, purification, and crystallization to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: 10-Ketomenthol, 10-Aldehydementhol.
Reduction Products: Various menthol derivatives with altered hydroxyl positions.
Substitution Products: Halogenated or sulfonated menthol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other consumer products
Wirkmechanismus
The mechanism of action of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) involves its interaction with specific molecular targets and pathways. It primarily activates cold-sensitive receptors, such as TRPM8, leading to a cooling sensation. This interaction inhibits calcium ion currents in neuronal membranes, resulting in its anesthetic and anti-irritating properties .
Vergleich Mit ähnlichen Verbindungen
Menthol: The parent compound, known for its cooling and aromatic properties.
Isomenthol: A structural isomer with different sensory properties.
Neomenthol: Another isomer with distinct physical and chemical characteristics
Uniqueness of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI):
Eigenschaften
CAS-Nummer |
140860-15-7 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(1R,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
SYKFBYLBABZJJQ-KXUCPTDWSA-N |
SMILES |
CC(C)C1CCC(CC1O)CO |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@H](C[C@H]1O)CO |
Kanonische SMILES |
CC(C)C1CCC(CC1O)CO |
Synonyme |
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















